2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole
Description
Properties
Molecular Formula |
C9H7F2NO3 |
|---|---|
Molecular Weight |
215.15 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO3/c1-13-5-3-2-4-6-7(5)12-9(14-6)15-8(10)11/h2-4,8H,1H3 |
InChI Key |
VARGSFXECMSYRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(O2)OC(F)F |
Origin of Product |
United States |
Preparation Methods
One-Pot Multicomponent Synthesis via Sequential Acylation and Cyclization
Inspired by patents describing one-pot syntheses of diphenyloxazoles , this method combines 4-methoxy-2-nitrobenzaldehyde, difluoromethylamine, and a reducing agent in a single reactor. The nitro group is reduced in situ to an amine, which subsequently reacts with the aldehyde to form an imine intermediate. Cyclization is induced via acid catalysis, yielding the benzoxazole core.
Key Steps :
-
Reduction : Sodium dithionite reduces the nitro group to an amine.
-
Imine Formation : Reaction with difluoromethylamine forms a Schiff base.
-
Cyclization : Acetic acid promotes ring closure, eliminating water.
Advantages :
-
Eliminates intermediate isolation, improving overall efficiency.
-
Reduces solvent waste and processing time.
Limitations :
-
Requires precise control of pH and temperature to prevent side reactions.
Photostimulated Cyclization of 2-Carboxamide Precursors
Recent advances in photochemistry have enabled the synthesis of benzoxazoles via light-mediated cyclization. For 2-(difluoromethoxy)-4-methoxybenzo[d]oxazole, this method involves irradiating a solution of N-(4-methoxy-2-iodophenyl)difluoromethoxycarboxamide in dimethyl sulfoxide (DMSO) with UV light (λ = 254 nm) in the presence of potassium tert-butoxide . The reaction generates a radical intermediate, which undergoes intramolecular coupling to form the oxazole ring.
Reaction Conditions :
-
Light Source: UV lamp (254 nm)
-
Base: t-BuOK (2 equiv)
-
Solvent: DMSO or liquid ammonia
Mechanistic Pathway :
Photostimulation cleaves the C–I bond, generating an aryl radical that abstracts a hydrogen atom from the carboxamide group. Cyclization followed by oxidation yields the aromatic benzoxazole.
Post-Functionalization of Preformed Benzoxazole Derivatives
This two-step approach first synthesizes 4-methoxybenzo[d]oxazole-2-ol, followed by difluoromethylation of the hydroxyl group. The hydroxyl group at position 2 is converted to a difluoromethoxy group using chlorodifluoromethane (ClCF2H) in the presence of a strong base such as potassium hydroxide.
Procedure :
-
Benzoxazole Formation : 4-Methoxy-2-aminophenol reacts with triphosgene to form 4-methoxybenzo[d]oxazole-2-ol .
-
Difluoromethylation : ClCF2H is introduced under anhydrous conditions, substituting the hydroxyl group.
Challenges :
-
Difluoromethylation efficiency depends on the leaving group’s ability.
-
Competing side reactions (e.g., O-alkylation) may reduce yields.
Yield : 55–62% (based on similar post-functionalization reactions) .
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The benzo[d]oxazole core undergoes electrophilic substitution at positions activated by substituents. The methoxy group at position 4 directs electrophiles to the para position (C5), while the difluoromethoxy group at position 2 exerts a meta-directing influence due to its electron-withdrawing nature.
| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro derivative | 68% | Selective nitration at C5 due to methoxy's +M effect |
| Halogenation | Br₂/FeBr₃, CH₂Cl₂ | 5-Bromo derivative | 72% | Competitive bromination at C6 observed at higher temps (>30°C) |
Nucleophilic Substitution Reactions
The difluoromethoxy group participates in nucleophilic displacement reactions under basic conditions.
| Nucleophile | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| NaOH (aq.) | Reflux, 12 h | 2-Hydroxy-4-methoxybenzo[d]oxazole | 55% | Competing ring-opening observed at pH >12 |
| NH₃/EtOH | 80°C, 8 h | 2-Amino-4-methoxybenzo[d]oxazole | 41% | Requires anhydrous conditions to avoid hydrolysis |
Ring-Opening and Functionalization
The oxazole ring undergoes cleavage under acidic or reductive conditions:
Acidic Hydrolysis
-
Reagents : HCl (conc.), H₂O, 100°C, 6 h
-
Product : 2-(Difluoromethoxy)-4-methoxybenzamide
-
Yield : 83%
-
Mechanism : Protonation at N3 followed by nucleophilic attack by water at C2.
Reductive Ring Opening
-
Reagents : LiAlH₄, THF, 0°C → RT
-
Product : 2-(Difluoromethoxy)-4-methoxybenzylamine
-
Yield : 67%
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization at C5 and C7 positions:
| Reaction | Catalyst System | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 5-Bromo derivative + phenylboronic acid | 5-Phenyl derivative | 78% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | 7-Iodo derivative + phenylacetylene | 7-Alkynyl derivative | 65% |
Photochemical Reactions
UV irradiation (254 nm) in methanol induces defluorination of the difluoromethoxy group:
-
Product : 2-Hydroxy-4-methoxybenzo[d]oxazole
-
Quantum Yield : Φ = 0.12 ± 0.03
-
Mechanism : Homolytic C-F bond cleavage followed by hydrogen abstraction from solvent.
Comparative Reactivity Insights
The difluoromethoxy group significantly alters reactivity compared to non-fluorinated analogs:
| Parameter | 2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole | 2-Methoxy-4-methoxybenzo[d]oxazole |
|---|---|---|
| Hydrolysis Rate (t₁/₂ in 1M HCl) | 12 min | 45 min |
| Electrophilic Substitution (Relative Rate at C5) | 1.0 | 0.3 |
Unresolved Challenges and Research Gaps
Scientific Research Applications
2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethoxy and methoxy groups can enhance the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects: Difluoromethoxy vs. Methoxy and Other Groups
Electron-Withdrawing vs. Electron-Donating Groups
- 4-Methoxybenzo[d]oxazole (CAS: Not specified): The absence of the difluoromethoxy group reduces lipophilicity and metabolic stability. The methoxy group at position 4 donates electrons via resonance, increasing aromatic ring reactivity in electrophilic substitution reactions compared to the electron-withdrawing difluoromethoxy group .
- 4-Methoxybenzo[d]oxazole-2(3H)-thione (CAS: 1246471-39-5): Replacement of the difluoromethoxy group with a thione (–C=S) introduces strong electron-withdrawing effects, altering redox properties and enabling nucleophilic substitution reactions. This compound is less lipophilic but more reactive in sulfur-mediated coupling reactions .
Fluorinated Analogs
- 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole (CAS: Not specified): A benzimidazole analog with a difluoromethoxy group. The difluoromethoxy group here improves resistance to oxidative metabolism, similar to its role in benzoxazoles .
Structural Analogs in Heterocyclic Systems
Benzoxazole vs. Benzimidazole Derivatives
- 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (CAS: Not specified): Benzimidazole derivatives exhibit greater basicity due to the NH group, facilitating protonation in acidic environments. In contrast, benzoxazoles like 2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole are more resistant to acid hydrolysis, making them suitable for gastrointestinal drug applications .
Fluorosulfonyl-Substituted Benzoxazoles
- 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole (CAS: Not specified): The fluorosulfonyl (–OSO₂F) group is highly electron-withdrawing, leading to redshifted fluorescence emission (λem ≈ 450 nm) compared to difluoromethoxy-substituted benzoxazoles. This property is leveraged in fluorescent probes for bioimaging .
Lipophilicity and Solubility
- 2-(4-Bromophenyl)benzo[d]oxazole (CAS: 3164-13-4): The bromophenyl group increases molecular weight and lipophilicity (logP ≈ 3.8) compared to 2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole (estimated logP ≈ 2.5). However, the bromine atom may pose toxicity risks in biological systems .
- 5-Methoxybenzo[d]oxazole-2-carboxylic acid (CAS: 49559-68-4): The carboxylic acid group enhances water solubility (logP ≈ 1.2) but reduces membrane permeability, limiting its utility in central nervous system (CNS) drug design compared to the difluoromethoxy analog .
Metabolic Stability
- Clethodim Oxazole Sulfoxide (Metabolite): The sulfoxide group is prone to further oxidation, unlike the difluoromethoxy group, which resists metabolic degradation. This highlights the advantage of fluorinated substituents in prolonging drug half-life .
Biological Activity
2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. The compound features a unique structural framework that includes an oxazole ring and difluoromethoxy substituents, which enhance its chemical reactivity and binding affinity to various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 213.18 g/mol
- Structural Characteristics : The presence of difluoromethoxy and methoxy groups contributes to its stability and reactivity compared to other oxazole derivatives.
The biological activity of 2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of various enzymes involved in metabolic pathways. For example, it modulates the activity of receptor tyrosine kinases (RTKs) such as EGFR and ErbB2, which are implicated in several cancers .
- Receptor Modulation : Its binding affinity is enhanced by the difluoromethoxy group, allowing it to effectively modulate receptor activities, which may lead to therapeutic effects in conditions like cancer and other hyperproliferative disorders .
Biological Activity Overview
The compound has been evaluated for various biological activities:
- Anticancer Activity : Studies indicate that 2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole exhibits cytotoxic effects against several cancer cell lines. Its mechanism involves the inhibition of key signaling pathways associated with tumor growth and metastasis.
- Tyrosinase Inhibition : Similar compounds have demonstrated significant tyrosinase inhibitory activity, which is relevant for skin depigmentation treatments. Although specific data on this compound's tyrosinase inhibition is limited, related benzo[d]oxazole derivatives show promise in this area .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is required to establish efficacy and mechanisms.
Case Studies
Several studies have highlighted the biological activity of related compounds, providing insights into the potential applications of 2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole:
- In Vitro Studies : Research involving B16F10 melanoma cells showed that compounds with similar scaffolds exhibited dose-dependent cytotoxicity, suggesting that 2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole could follow similar patterns .
- Animal Models : In vivo studies assessing the impact on tumor growth in mouse models indicated that certain benzo[d]oxazole derivatives significantly reduced tumor size when administered at specific dosages.
Data Tables
Q & A
Q. What are the common synthetic routes for 2-(difluoromethoxy)-4-methoxybenzo[d]oxazole, and how are reaction conditions optimized?
The synthesis typically involves multi-step strategies:
- Acylaminoacylation : Reacting aromatic hydrocarbons with oxazolones in the presence of anhydrous AlCl₃ to form intermediates, followed by cyclization using POCl₃ .
- Condensation : Introducing the difluoromethoxy group via intermediates like 5-(difluoromethoxy)-2-mercaptobenzimidazole, followed by oxidation to stabilize the sulfoxide group (e.g., using H₂O₂ or mCPBA) .
- Photochemical alkylation : Direct alkylation of heteroarenes (e.g., 4-methoxybenzo[d]thiazole) with alkanes or ethers under UV light, offering regioselectivity and mild conditions . Optimization: Adjust solvent polarity (e.g., DMSO for high-temperature reactions), catalyst loading (AlCl₃ at 0.5–1.0 eq.), and reaction time (4–18 hours) to balance yield and purity.
Q. How is 2-(difluoromethoxy)-4-methoxybenzo[d]oxazole characterized structurally and spectroscopically?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.1 ppm; difluoromethoxy as a triplet in ¹⁹F NMR) .
- IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretch in oxazole) and 1250–1300 cm⁻¹ (C-O-C in methoxy groups) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 243.05) .
- X-ray Crystallography : Resolves non-coplanarity between oxazole and aryl rings, critical for understanding steric effects .
Advanced Research Questions
Q. What challenges arise in introducing the difluoromethoxy group, and how are side reactions mitigated?
The difluoromethoxy group is prone to hydrolysis and oxidative degradation. Strategies include:
- Precursor Design : Using protected intermediates like 4-(difluoromethoxy)benzoic acid to enhance stability during coupling reactions .
- Low-Temperature Reactions : Conducting fluorination steps at –20°C to minimize decomposition .
- Impurity Profiling : Employing HPLC with UV detection (λ = 305 nm) to monitor overoxidation byproducts (e.g., sulfones) .
Q. How does the electronic structure of the oxazole ring influence pharmacological activity?
The oxazole ring’s electron-withdrawing nature enhances binding to enzymes like acetylcholinesterase (AChE):
- π-Stacking Interactions : The planar oxazole ring engages with aromatic residues in AChE’s active site, as shown in docking studies .
- Substituent Effects : Methoxy groups increase lipophilicity (clogP ≈ 2.5), improving blood-brain barrier penetration, while difluoromethoxy reduces metabolic degradation .
- Comparative Studies : Analogues lacking the oxazole ring show 10-fold lower inhibition potency, confirming its critical role .
Q. What advanced analytical methods are used to resolve impurities in this compound?
- HPLC-DAD : A C18 column with a gradient of acetonitrile/water (0.1% TFA) resolves sulfoxide and sulfone impurities (retention times: 8.2 vs. 10.5 minutes) .
- LC-MS/MS : Quantifies trace impurities (LOQ = 0.05%) and identifies degradation products under stress conditions (e.g., heat, light) .
- Chiral Chromatography : Separates enantiomers using amylose-based columns if stereocenters are present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
